N-{3-[4-(3-Phenylpropoxy)phenyl]propyl}-L-alanine
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Overview
Description
N-{3-[4-(3-Phenylpropoxy)phenyl]propyl}-L-alanine is a compound with the molecular formula C21H27NO3. It is known for its unique structure, which includes a phenylpropoxy group attached to a phenyl ring, further connected to a propyl chain and an L-alanine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-(3-Phenylpropoxy)phenyl]propyl}-L-alanine typically involves the alkylation of amino acids with the hydrochlorides of corresponding 1-(4-substituted phenyl)-3-diethylamino-1-propanones. The reduction of N-[β-(4-substituted benzoyl)ethyl]amino acids with sodium borohydride at room temperature in water or a mixture of ethanol and water (1:1) is a common method . The structures of the synthesized compounds are confirmed using IR spectroscopy and 1H NMR spectroscopy, with purity verified by thin-layer chromatography (TLC) and elemental analysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{3-[4-(3-Phenylpropoxy)phenyl]propyl}-L-alanine undergoes various chemical reactions, including:
Reduction: Reduction of N-[β-(4-substituted benzoyl)ethyl]amino acids with sodium borohydride.
Substitution: Alkylation of amino acids with hydrochlorides of corresponding 1-(4-substituted phenyl)-3-diethylamino-1-propanones.
Common Reagents and Conditions
Sodium borohydride: Used for reduction reactions at room temperature in water or a mixture of ethanol and water.
Hydrochlorides of 1-(4-substituted phenyl)-3-diethylamino-1-propanones: Used for alkylation reactions.
Major Products Formed
The major products formed from these reactions include arylaliphatic aminopropanols containing amino acid fragments, such as N-[3-(4-substituted phenyl)-3-hydroxypropyl]valines, tryptophans, and 3-{[3-hydroxy-3-(4-substituted phenyl)propyl]amino}-3-phenylpropanoic acids .
Scientific Research Applications
Chemistry: Used in the synthesis of new arylaliphatic aminopropanols containing fragments of α- and β-amino acids.
Biology: Investigated for its anti-inflammatory and anticonvulsive activities.
Medicine: Potential use in the development of drugs targeting specific molecular pathways.
Industry: Applications in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{3-[4-(3-Phenylpropoxy)phenyl]propyl}-L-alanine involves its interaction with specific molecular targets and pathways. It has been shown to bind to S1P receptors, particularly EDG-6, and potentially EDG-1 and EDG-6 . This binding activity is useful for the prevention and treatment of conditions such as transplantation rejection and graft-versus-host disease .
Comparison with Similar Compounds
N-{3-[4-(3-Phenylpropoxy)phenyl]propyl}-L-alanine can be compared with other similar compounds, such as:
- N-[3-(4-Substituted phenyl)-3-hydroxypropyl]valines
- N-[3-(4-Substituted phenyl)-3-hydroxypropyl]tryptophans
- 3-{[3-Hydroxy-3-(4-substituted phenyl)propyl]amino}-3-phenylpropanoic acids
These compounds share similar structural features and synthetic routes but differ in their specific substituents and biological activities
Properties
CAS No. |
847578-92-1 |
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Molecular Formula |
C21H27NO3 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(2S)-2-[3-[4-(3-phenylpropoxy)phenyl]propylamino]propanoic acid |
InChI |
InChI=1S/C21H27NO3/c1-17(21(23)24)22-15-5-9-19-11-13-20(14-12-19)25-16-6-10-18-7-3-2-4-8-18/h2-4,7-8,11-14,17,22H,5-6,9-10,15-16H2,1H3,(H,23,24)/t17-/m0/s1 |
InChI Key |
AOVUUEYPHGGVAF-KRWDZBQOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NCCCC1=CC=C(C=C1)OCCCC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)O)NCCCC1=CC=C(C=C1)OCCCC2=CC=CC=C2 |
Origin of Product |
United States |
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